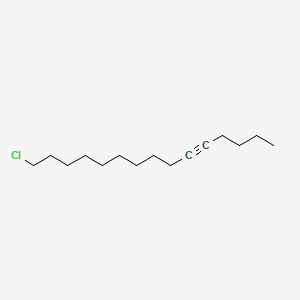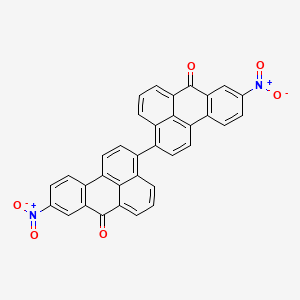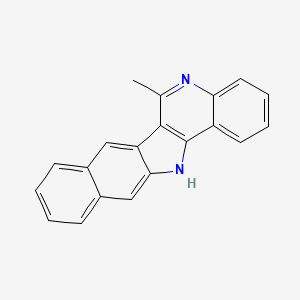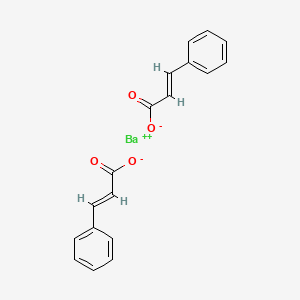
5-Pentadecyne, 15-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentadecyne, 15-chloro-: is an organic compound with the molecular formula C15H27Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom attached to the 15th carbon of a pentadecyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentadecyne, 15-chloro- typically involves the chlorination of pentadecyne. One common method is the use of triphosgene as a chlorination reagent. The reaction conditions include the use of solvents such as 1,2-dichloroethane, and the reaction is often carried out at elevated temperatures (around 80°C) with the presence of initiators like N,N-dimethylacetamide .
Industrial Production Methods: Industrial production of 5-Pentadecyne, 15-chloro- may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-Pentadecyne, 15-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The alkyne group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chlorinated derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Pentadecyne, 15-chloro- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-Pentadecyne, 15-chloro- is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-Pentadecyne, 15-chloro- involves its interaction with molecular targets through its alkyne and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
5-Pentadecyne: Lacks the chlorine atom, leading to different reactivity and applications.
15-Chloro-4-pentadecyne: Another chlorinated alkyne with the chlorine atom at a different position.
5-Chloro-2-pentanone: A related compound with a ketone functional group instead of an alkyne.
Uniqueness: 5-Pentadecyne, 15-chloro- is unique due to the specific positioning of the chlorine atom on the pentadecyne chain
Propiedades
Número CAS |
71566-60-4 |
|---|---|
Fórmula molecular |
C15H27Cl |
Peso molecular |
242.83 g/mol |
Nombre IUPAC |
15-chloropentadec-5-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-15H2,1H3 |
Clave InChI |
CSDPENNCPQNMIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)




